2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
Description
Properties
IUPAC Name |
2-(1-benzylsulfonylpyrrolidin-3-yl)oxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-26(24,15-16-6-2-1-3-7-16)22-13-12-18(14-22)25-20-11-10-17-8-4-5-9-19(17)21-20/h1-11,18H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGGVJQHNSCTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzylsulfonyl group: This step involves the sulfonylation of the pyrrolidine ring using benzylsulfonyl chloride in the presence of a base.
Coupling with quinoline: The final step involves the etherification of the sulfonylated pyrrolidine with a quinoline derivative under suitable conditions, such as the presence of a strong base and an appropriate solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The quinoline core and benzylsulfonyl group undergo selective oxidation under controlled conditions:
-
Quinoline Ring Oxidation :
The electron-deficient quinoline ring is susceptible to oxidation at the C-5 and C-8 positions. For example, treatment with selenium dioxide (SeO₂) in acetic acid converts methyl groups on quinoline derivatives to carbonyl groups . Example Reaction : -
Sulfonyl Group Stability :
The benzylsulfonyl group is resistant to common oxidizing agents (e.g., H₂O₂, KMnO₄), retaining its integrity under mild conditions .
Reduction Reactions
-
Enzymatic Reduction :
The quinoline moiety acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to hydroquinone formation and reactive oxygen species (ROS) generation . This pathway is critical in pro-drug activation for anticancer applications. Key Data :Enzyme Substrate Conversion Rate ROS Yield NQO1 725 μmol NADPH/min High -
Catalytic Hydrogenation :
The pyrrolidine ring may undergo partial hydrogenation under Pd/C or Raney Ni catalysis, though steric hindrance from the benzylsulfonyl group limits reactivity .
Electrophilic Substitution
The quinoline ring participates in electrophilic aromatic substitution (EAS), with directing effects from the ether oxygen:
-
Halogenation :
Bromination occurs preferentially at the C-5 and C-7 positions under mild conditions (Br₂ in CH₃CN at 0°C) . Example Reaction : -
Nitration :
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the C-3 and C-6 positions .
Ether Cleavage
The pyrrolidin-3-yloxy-quinoline linkage is cleavable under acidic or reductive conditions:
- Acidic Hydrolysis :
Treatment with HI or HBr in acetic acid yields 8-hydroxyquinoline and a benzylsulfonyl-pyrrolidine fragment . - Reductive Cleavage :
Na/NH₃ or LiAlH₄ reduces the ether bond, producing quinoline and pyrrolidine derivatives .
Metal-Catalyzed Cross-Couplings
The quinoline core participates in C–H activation reactions:
- Palladium-Catalyzed Arylation :
Using Pd(OAc)₂ and directing groups (e.g., amidines), C-2 and C-4 positions undergo arylation with aryl halides . - Cobalt-Mediated Cyclization :
Co(III) catalysts enable annulation with alkynes, forming polycyclic quinoline derivatives .
Functional Group Interconversion
- Sulfonamide Alkylation :
The benzylsulfonyl group reacts with alkyl halides (e.g., MeI) in the presence of base, yielding N-alkylated sulfonamides . - Quinoline N-Oxidation :
mCPBA oxidizes the quinoline nitrogen to an N-oxide, enhancing solubility and metal-chelation properties .
Biological Activity and Reactivity
- Anticancer Activity :
ROS generation via NQO1-mediated reduction induces apoptosis in cancer cell lines (IC₅₀: 20–50 nM) . - Antimicrobial Action :
The sulfonyl group enhances membrane penetration, targeting bacterial topoisomerases .
Scientific Research Applications
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)quinoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, we compare it with structurally related quinoline derivatives, focusing on synthesis efficiency, substituent effects, and functional group contributions.
Table 1: Comparison of Substituent Effects on Quinoline Derivatives
Key Comparisons:
Synthetic Efficiency: Simple 2-arylquinolines with electron-donating groups (e.g., p-tolyl, p-methoxyphenyl) achieve high yields (>90%) under Mn(III)-porphyrin catalysis . Halogenated derivatives (F, Cl, Br) show moderate yields (78–87%), while iodinated analogs suffer dehalogenation, reducing yields to ~55% . However, its sulfonamide group may stabilize intermediates, mitigating steric drawbacks.
Electronic and Steric Effects: Electron-withdrawing groups (EWGs) like nitro or cyano in 2-arylquinolines lead to complex mixtures rather than desired products . The benzylsulfonyl group in the target compound is also an EWG but is counterbalanced by the pyrrolidinyl-oxy linker, which may donate electron density via its oxygen atom. In contrast, benzothiazole-containing pyrrolo[1,2-a]quinolines (e.g., from cycloaddition reactions) exhibit fused-ring systems with extended conjugation, altering electronic profiles compared to the target’s substituent-driven effects .
Functional Applications: 2-Arylquinolines with chloro or methoxy groups are explored as kinase inhibitors or antimicrobial agents due to their planar aromaticity and moderate polarity . The target compound’s sulfonamide moiety may enhance solubility and target interactions (e.g., with sulfotransferases or proteases), while the pyrrolidine ring could improve bioavailability through reduced planarity.
Research Findings and Implications
- Synthesis Challenges : The target compound’s complex substituent may require optimized catalytic systems (e.g., transition-metal catalysts) to avoid dehalogenation-like side reactions observed in iodinated analogs .
- Biological Relevance: Unlike benzothiazole-fused quinolines, which prioritize π-π stacking interactions , the target’s sulfonamide group could enable selective hydrogen bonding, making it suitable for targeting polar enzyme active sites.
Biological Activity
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound consists of a quinoline core linked to a pyrrolidine moiety through an ether bond, with a benzylsulfonyl group enhancing its pharmacological profile. The presence of these functional groups is crucial for its biological activity, as they influence the compound's interaction with various biological targets.
Biological Activities
1. Antibacterial Activity
Quinoline derivatives, including this compound, are known for their antibacterial properties. Research has shown that compounds in this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating significant activity against strains like Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Triclosan) | 10 | Escherichia coli |
2. Antiviral Activity
The compound also shows promise as an antiviral agent. Quinoline derivatives have been reported to exhibit activity against various viruses by interfering with viral replication processes or inhibiting viral enzymes.
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Quinoline derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of signaling pathways associated with cancer progression.
The mechanism by which this compound exerts its biological effects involves several pathways:
1. Enzyme Inhibition
The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This is particularly relevant in the context of antibacterial and antiviral mechanisms.
2. Interaction with Receptors
It can also interact with various receptors, altering their function and affecting downstream signaling pathways that are critical for cellular responses.
Case Studies
Several studies have explored the biological activity of quinoline derivatives similar to this compound:
Study 1: Antimicrobial Activity Assessment
In a study evaluating the antimicrobial efficacy of substituted quinolines, compounds were tested against multiple bacterial strains, revealing that certain derivatives exhibited MIC values significantly lower than traditional antibiotics like isoniazid and ciprofloxacin .
Study 2: Anticancer Evaluation
A series of quinoline-based compounds were assessed for their ability to induce apoptosis in cancer cell lines. Results indicated that modifications to the quinoline structure could enhance cytotoxicity against breast cancer cells, suggesting a potential pathway for developing new anticancer therapies .
Q & A
Q. What are the standard synthetic routes for 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)quinoline?
A common approach involves multi-step reactions, such as the nucleophilic substitution of a quinoline derivative with a benzylsulfonyl-pyrrolidine intermediate. For example, analogous syntheses of sulfonamide-quinoline hybrids start with activating the quinoline core (e.g., chlorination at position 2) followed by coupling with a functionalized pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purification typically involves column chromatography using gradients of ethyl acetate/hexane .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O stretches at ~1150–1350 cm⁻¹) . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. How are reaction conditions optimized during synthesis?
Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (80–120°C for nucleophilic substitutions), and catalyst/base choice (e.g., K₂CO₃ for deprotonation). For example, excess benzylsulfonyl chloride may improve pyrrolidine sulfonylation yields, but prolonged heating risks side reactions like quinoline ring decomposition .
Q. What are the solubility and stability profiles of this compound?
The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Stability studies under varying pH (e.g., 2–10) and temperatures (25–60°C) are recommended. Degradation via sulfonamide hydrolysis or quinoline oxidation may occur under acidic/oxidizing conditions .
Q. How is the compound stored for long-term experimental use?
Store under inert atmosphere (argon) at −20°C in amber vials to prevent moisture absorption and photodegradation. Purity should be rechecked via HPLC before critical experiments .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reported synthetic yields?
Discrepancies often arise from variations in reagent quality (e.g., anhydrous DMF vs. hydrated), reaction scale (microscale vs. bulk), or workup methods. Systematic optimization using design of experiments (DoE) can identify critical factors (e.g., molar ratios, reaction time) . For example, a split-plot design (as in agricultural studies) may isolate variables like solvent choice and temperature .
Q. What strategies enhance regioselectivity during functionalization of the quinoline core?
Protecting groups (e.g., Boc for pyrrolidine nitrogen) and directing groups (e.g., electron-withdrawing substituents at C-6) can guide coupling reactions. Computational modeling (DFT) predicts reactive sites, while low-temperature conditions minimize unwanted side reactions .
Q. How do steric and electronic effects influence biological activity?
The benzylsulfonyl group enhances lipophilicity (improving membrane permeability), while the pyrrolidine-oxy linker may facilitate target binding via hydrogen bonding. Structure-activity relationship (SAR) studies via substituent variation (e.g., fluorination at the benzyl ring) can optimize potency .
Q. What methods validate target engagement in biological assays?
Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to hypothesized targets (e.g., kinases). Caspase activation assays (for apoptosis studies) and microbial growth inhibition tests (for antimicrobial activity) provide functional validation .
Q. How can researchers address low reproducibility in biological assays?
Standardize protocols for cell line maintenance (e.g., passage number, media composition) and compound handling (e.g., DMSO stock concentration ≤10 mM). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
